molecular formula C19H20F3N3O2S B2451798 (E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide CAS No. 1396892-01-5

(E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide

Cat. No. B2451798
CAS RN: 1396892-01-5
M. Wt: 411.44
InChI Key: IBZSORZLAPYPIJ-ACCUITESSA-N
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Description

(E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C19H20F3N3O2S and its molecular weight is 411.44. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer Activities :

    • Compounds related to this chemical structure have been studied for their anticancer activities. For instance, derivatives of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline showed inhibitory effects on extracellular regulated kinase1/2 (ERK1/2) phosphorylation and displayed anticancer activities in various cancer cell lines, including PC3, BGC823, and Bcap37 (Zhang et al., 2013).
  • Synthesis and Biochemical Evaluation :

    • N-monosubstituted 6-aminomethylene-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinazolines were synthesized and evaluated, highlighting the versatility of these compounds in chemical synthesis and potentially in biological applications (Tonkikh et al., 2005).
  • Cyclization and Synthesis Methods :

    • Studies on the synthesis of related tetrahydroisoquinoline and tetrahydro-3H-3-benzazepine compounds, involving cyclization techniques, demonstrate the importance of these chemical structures in the field of synthetic organic chemistry (Saitoh et al., 2001).
  • Electrochemical Methods in Synthesis :

    • The electrochemical synthesis of related compounds provides insights into alternative and innovative methods of producing these complex molecules, opening doors for more efficient and environmentally friendly chemical processes (Kumari & Sharma, 2011).
  • P-Glycoprotein-Mediated Multidrug Resistance :

    • Derivatives of this chemical structure have been explored as reversal agents for P-glycoprotein-mediated multidrug resistance in cancer, highlighting their potential therapeutic applications (Liu et al., 2015).
  • Inhibitory Activity Against Dihydrofolate Reductase :

    • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates have shown significant potency and selectivity against dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, offering potential for antitumor and antimicrobial applications (Gangjee et al., 1995).
  • X-ray Diffraction Characterization :

    • The structural characterization of related compounds using X-ray diffraction provides crucial insights into their molecular architecture, which is vital for understanding their chemical and biological properties (Quintana et al., 2016).
  • Fluorescence Study and Complexation with Zn2+ :

    • The preparation and characterization of fluorophores similar to this compound, especially in their interaction with Zn2+, highlight their potential use in biochemical assays and sensors (Coleman et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to targetNitric oxide synthase in the brain .

Biochemical Pathways

The interaction with nitric oxide synthase suggests that it may be involved in the regulation of nitric oxide production, which plays a key role in various physiological processes including neurotransmission, immune response, and regulation of cell death .

Pharmacokinetics

The presence of the trifluoromethyl group in the compound may confer increased stability and lipophilicity , which could potentially influence its bioavailability.

Result of Action

Given its potential interaction with nitric oxide synthase, it may influence the production of nitric oxide and thereby affect various physiological processes regulated by nitric oxide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. The trifluoromethyl group in the compound may increase its stability , potentially making it more resistant to environmental factors.

properties

IUPAC Name

(E)-2-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2S/c20-19(21,22)18-15-8-4-5-9-16(15)24-17(25-18)10-12-23-28(26,27)13-11-14-6-2-1-3-7-14/h1-3,6-7,11,13,23H,4-5,8-10,12H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZSORZLAPYPIJ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNS(=O)(=O)C=CC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide

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